1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the indole and pyridine rings. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the rings, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide is unique due to its combination of indole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-22-15-7-3-2-5-12(15)9-16(22)17(23)21-18-20-14(11-24-18)13-6-4-8-19-10-13/h2-11H,1H3,(H,20,21,23) |
InChI Key |
VPIMSRUTXOWYGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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